5-Amino-3-fluorothiophene-2-carboxamide
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Overview
Description
5-Amino-3-fluorothiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the 5-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluorothiophene-2-carboxamide can be achieved through several synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require specific conditions such as the presence of a base or an acid catalyst and controlled temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce halogens or nitro groups into the molecule.
Scientific Research Applications
5-Amino-3-fluorothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide
- 3-Hydroxy-2-thiophene carboxylic derivatives
- 3-Methyl thiophene-2-carboxamide derivatives
Uniqueness
5-Amino-3-fluorothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group, fluorine atom, and carboxamide group allows for specific interactions with biological targets and unique reactivity in chemical transformations.
Properties
Molecular Formula |
C5H5FN2OS |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-amino-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H5FN2OS/c6-2-1-3(7)10-4(2)5(8)9/h1H,7H2,(H2,8,9) |
InChI Key |
NCKNOMXLFROZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C(=O)N)N |
Origin of Product |
United States |
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